molecular formula C34H31NO7S B2952830 ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 448215-48-3

ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2952830
CAS No.: 448215-48-3
M. Wt: 597.68
InChI Key: UPDMZKAFKVSQEZ-UHFFFAOYSA-N
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Description

Ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core, a phenyl group, and a sulfonamido group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the phenyl group, and the attachment of the sulfonamido group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonamido group or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[N-(phenoxycarbonyl)4-tert-butylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds.

Properties

IUPAC Name

ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31NO7S/c1-5-40-32(36)30-28-22-25(18-21-29(28)42-31(30)23-12-8-6-9-13-23)35(33(37)41-26-14-10-7-11-15-26)43(38,39)27-19-16-24(17-20-27)34(2,3)4/h6-22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDMZKAFKVSQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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